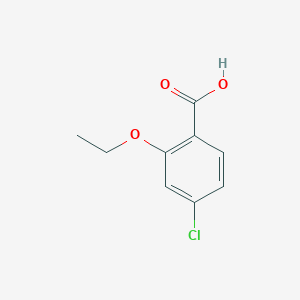

4-Chloro-2-ethoxybenzoic acid

Description

Contextual Overview of Substituted Benzoic Acids in Organic and Medicinal Chemistry

Substituted benzoic acids are a foundational class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group, with additional functional groups modifying the ring. These derivatives are pivotal in organic and medicinal chemistry due to their versatile reactivity and diverse biological activities. ontosight.ai They serve as crucial building blocks, or scaffolds, for the synthesis of more complex molecules. In medicinal chemistry, the benzoic acid core is a common feature in many pharmaceutical agents. For instance, research has shown that substituted benzoic acids can act as inhibitors of specific enzymes, such as dihydrofolate reductase from M. tuberculosis, highlighting their potential in developing new anti-tuberculosis agents. uef.fi

The functional groups attached to the benzoic acid ring dictate the molecule's physical, chemical, and biological properties. ontosight.ai By strategically altering these substituents, chemists can fine-tune a molecule's characteristics to interact with specific biological targets. This structure-activity relationship (SAR) is a cornerstone of drug design. Studies have explored benzoic acid derivatives for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai For example, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. acs.org Their utility also extends to agrochemicals, where they are used in the formulation of herbicides and pesticides. chemimpex.com

Significance of Halo- and Alkoxy-Substituted Benzoic Acid Derivatives in Contemporary Chemical Synthesis

The presence of halogen (halo) and ether-linked alkyl (alkoxy) groups on a benzoic acid scaffold imparts unique and valuable properties for chemical synthesis. Halogens, such as chlorine, are electron-withdrawing groups that can influence a molecule's acidity, reactivity, and ability to participate in specific coupling reactions. They often serve as key reactive handles for introducing further molecular complexity. Alkoxy groups, such as methoxy (B1213986) or ethoxy, are electron-donating and can modulate a compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for developing pharmacologically active compounds. ums.edu.my

The combination of halo and alkoxy substituents on a benzoic acid ring creates a versatile intermediate for a variety of applications. For instance, 4-Chloro-2-methoxybenzoic acid, a close analogue of the title compound, is a recognized intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs, and agricultural chemicals. chemimpex.combiosynth.com The synthesis of such compounds can be achieved through various routes, including the nucleophilic substitution on dihalobenzenes or the modification of amino-substituted benzoic acids. google.com The palladium-catalyzed reaction of o-halobenzoic acid derivatives with terminal acetylenes is another important method for creating precursors for more complex heterocyclic systems. jst.go.jp The strategic placement of these groups allows for targeted chemical modifications, enabling the construction of diverse molecular architectures for specific functions in drug design and material science. chemimpex.com

Research Trajectories and Unexplored Potential of 4-Chloro-2-ethoxybenzoic Acid

While extensive research exists for many substituted benzoic acids, this compound represents a more specialized area with distinct research trajectories. Its primary role in advanced chemical research is as a specialized building block or intermediate in organic synthesis.

Detailed research findings on this compound are specific. A documented synthetic route involves the reaction of 2-(4-chloro-benzamido)pyridine-1-oxide with ethanol (B145695) in the presence of a copper catalyst, followed by hydrolysis to yield the final acid. google.com This method highlights a pathway for its creation, making it accessible for further investigation.

The unexplored potential of this compound can be inferred from the activities of its structural analogues. The related compound, 4-Chloro-2-methoxybenzoic acid, has been used to synthesize complex heterocyclic molecules and transition metal complexes with potential anticancer activity. sigmaaldrich.comresearchgate.net Another close relative, 4-Amino-5-chloro-2-ethoxybenzoic acid, is noted for its potential pharmacological properties and serves as a precursor in the synthesis of more complex molecules with anticonvulsant and gastroprokinetic activity. Given these precedents, future research on this compound could focus on:

Synthesis of Novel Heterocycles: Employing it as a starting material for creating new classes of compounds with potential biological activity.

Coordination Chemistry: Using it as a ligand to form metal complexes, which could be explored for catalytic or medicinal applications.

Medicinal Chemistry Scaffolding: Incorporating it into larger molecules in drug discovery programs to probe the effects of its specific substitution pattern on biological targets.

Its unique combination of chloro and ethoxy groups provides a distinct electronic and steric profile, offering a valuable tool for chemists to explore new chemical space and develop molecules with tailored properties.

Chemical Data

Table 1: Properties of this compound and Related Compounds Note: Data for this compound is limited; properties of close analogues are provided for context.

| Property | This compound | 4-Amino-5-chloro-2-ethoxybenzoic acid | 4-Chloro-2-methoxybenzoic acid |

| Molecular Formula | C₉H₉ClO₃ | C₉H₁₀ClNO₃ nih.gov | C₈H₇ClO₃ biosynth.com |

| Molecular Weight | 200.62 g/mol | 215.63 g/mol nih.gov | 186.59 g/mol biosynth.com |

| Appearance | Solid (inferred) | White crystalline powder lookchem.com | Yellow powder chemimpex.com |

| Melting Point | 210-211 °C (for a derivative) google.com | 165-169 °C lookchem.com | 146-148 °C sigmaaldrich.com |

| IUPAC Name | This compound | 4-amino-5-chloro-2-ethoxybenzoic acid nih.gov | 4-Chloro-2-methoxybenzoic acid chemimpex.com |

| CAS Number | Not explicitly found | 108282-38-8 nih.gov | 57479-70-6 biosynth.com |

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYELDIDGIRZNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195264-76-6 | |

| Record name | 4-chloro-2-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations of 4 Chloro 2 Ethoxybenzoic Acid

Direct Synthetic Routes to 4-Chloro-2-ethoxybenzoic Acid

The synthesis of this compound can be approached through several direct routes, each employing different strategies to construct the target molecule from various precursors.

Halogenation and Etherification Strategies

One fundamental approach to synthesizing substituted benzoic acids involves the sequential or strategic introduction of substituents onto a simpler aromatic core. For this compound, this involves both a chlorination (halogenation) step and an ethoxy group installation (etherification).

A common precursor for such a synthesis is a hydroxybenzoic acid derivative. For instance, a synthetic pathway could start from 2,4-dihydroxybenzoic acid. The process would involve selective etherification of the hydroxyl group at the 2-position, followed by chlorination at the 4-position. The selectivity of these reactions is a key challenge.

Alternatively, starting from 4-chloro-2-hydroxybenzoic acid (4-chlorosalicylic acid) matrix-fine-chemicals.com, a direct etherification would yield the final product. This reaction is typically achieved using an ethylating agent like diethyl sulfate (B86663) or an ethyl halide (e.g., ethyl iodide) in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group, making it a more potent nucleophile to attack the ethylating agent.

A similar strategy is seen in the synthesis of related compounds. For example, the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid utilizes N-chlorosuccinimide (NCS) for the chlorination step on an aminomethoxy benzoate (B1203000) precursor. google.com This highlights the use of specific reagents to achieve regioselective halogenation on an activated aromatic ring.

| Starting Material | Key Reactions | Reagents Example | Product |

| 4-Chloro-2-hydroxybenzoic acid | Williamson Ether Synthesis | Diethyl sulfate, K₂CO₃ | This compound |

| 2-Hydroxybenzoic acid derivative | Etherification, Chlorination | Ethyl Iodide, Base; Cl₂ | This compound |

Carboxylation Reactions of Precursor Intermediates

Carboxylation presents another viable synthetic route, where the carboxylic acid group is introduced onto a precursor that already contains the chloro and ethoxy substituents. The logical precursor for this method would be 3-chloro-1-ethoxybenzene.

The direct carboxylation of aromatic C-H bonds is a challenging transformation due to the stability of carbon dioxide and the aromatic ring. researchgate.net However, methods have been developed using strong bases or metal catalysts. For instance, organolithium reagents, formed by treating the chloro-ethoxy-benzene precursor with a strong base like n-butyllithium, can react with carbon dioxide (often as dry ice) in an electrophilic substitution reaction to form the corresponding lithium carboxylate, which is then protonated with acid to yield the benzoic acid.

Another approach involves transition-metal-catalyzed carboxylation. These methods can offer milder reaction conditions but may require specific and sometimes expensive catalysts. researchgate.net The potassium salts of other carboxylic acids can also be used as efficient carboxylating agents through CO2 exchange, functioning as both a source of CO2 and a base. soton.ac.uk

Multi-Step Synthesis Approaches and Optimization

Complex molecules are often constructed via multi-step synthetic sequences which allow for precise control over the introduction of each functional group. A plausible multi-step synthesis for this compound could begin with a more readily available starting material like phenol (B47542) or chlorobenzene.

One hypothetical multi-step pathway could start from 2-ethoxyphenol (B1204887).

Nitration: Introduction of a nitro group, which acts as a directing group and can be later modified. Nitration of 2-ethoxyphenol would likely yield a mixture of isomers, including 2-ethoxy-4-nitrophenol. researchgate.net

Reduction: The nitro group at the 4-position is reduced to an amino group (-NH₂).

Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then displaced by a chlorine atom using copper(I) chloride.

Final Carboxylation or alternative functional group conversion: If the starting material was an aniline (B41778) derivative, the final step would be the introduction of the carboxyl group.

Derivatization and Functional Group Interconversions of this compound

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides.

Esterification Reactions and Ester Derivatives

Esterification is a fundamental reaction of carboxylic acids. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.combyjus.com

For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 4-chloro-2-ethoxybenzoate. A variety of other esters can be synthesized by simply changing the alcohol used in the reaction.

| Reactant | Alcohol | Catalyst | Product Example |

| This compound | Methanol (B129727) | H₂SO₄ | Methyl 4-chloro-2-ethoxybenzoate |

| This compound | Ethanol | TsOH | Ethyl 4-chloro-2-ethoxybenzoate |

| This compound | Isopropanol | H⁺ | Isopropyl 4-chloro-2-ethoxybenzoate |

Other methods for esterification include reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt, or using coupling agents that activate the carboxylic acid. organic-chemistry.org

Amidation Reactions and Amide Derivatives

Amides are formed by reacting the carboxylic acid with an amine. This reaction typically requires activation of the carboxylic acid, as direct reaction with an amine is slow. A common method is to first convert the carboxylic acid into a more reactive acyl chloride. nih.gov This is achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govgoogle.com The resulting 4-chloro-2-ethoxybenzoyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

For instance, the reaction of 4-chloro-2-ethoxybenzoyl chloride with ammonia (B1221849) would yield 4-chloro-2-ethoxybenzamide. Using a primary amine like methylamine (B109427) would produce N-methyl-4-chloro-2-ethoxybenzamide.

Modern amidation methods often use coupling reagents that generate a reactive intermediate in situ, avoiding the need to isolate the acyl chloride. nih.gov Reagents like phosphonium (B103445) salts can be generated in situ to activate the carboxylic acid, which then readily reacts with the amine. nih.gov

| Activation Method | Amine | Product Example |

| Conversion to Acyl Chloride (with SOCl₂) | Ammonia (NH₃) | 4-Chloro-2-ethoxybenzamide |

| Conversion to Acyl Chloride (with SOCl₂) | Diethylamine | N,N-Diethyl-4-chloro-2-ethoxybenzamide |

| In situ activation (e.g., with phosphonium salts) | Aniline | N-Phenyl-4-chloro-2-ethoxybenzamide |

These derivatization reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide range of molecules with potentially diverse properties.

Reduction of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding (4-chloro-2-ethoxyphenyl)methanol. This transformation is a fundamental process in organic synthesis, enabling the conversion of the acid to a versatile building block for further elaboration. The reduction typically requires potent hydride-donating reagents due to the relative stability of the carboxylate group.

Common methodologies for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of converting carboxylic acids directly to alcohols. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Borane Complexes: Reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS) are effective for the reduction of carboxylic acids. These reagents are generally considered milder and more selective than LiAlH₄.

Two-Step Procedures: An alternative strategy involves a two-step sequence. First, the carboxylic acid is converted to a more reactive derivative, such as an ester (e.g., methyl ester) or an acyl chloride. This intermediate is then reduced to the alcohol using milder reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. For instance, a related reduction of 4-chlorophenylacetic acid to 4-chlorophenethyl alcohol has been achieved using sodium borohydride in the presence of iodine. google.com

The choice of reducing agent depends on factors such as the presence of other functional groups in the molecule, desired selectivity, and reaction scale.

Table 1: Common Reagents for Carboxylic Acid Reduction This table is interactive. Click on the headers to sort.

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | High reactivity, reduces many functional groups |

| Borane (BH₃·THF or BMS) | Anhydrous THF, 0°C to reflux | More selective than LiAlH₄; does not reduce esters, amides as readily |

| Sodium Borohydride (NaBH₄) / I₂ | THF, room temperature | Effective for in-situ generated intermediates |

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions fundamental to modifying aromatic systems. The outcome of these reactions is dictated by the directing effects and the activating or deactivating nature of the existing substituents: the ethoxy (-OEt) group, the chlorine (-Cl) atom, and the carboxylic acid (-COOH) group.

Ethoxy Group (-OEt): This is a strongly activating group due to the lone pairs on the oxygen atom which can be donated into the aromatic π-system through resonance. It is an ortho, para-director.

Chlorine Atom (-Cl): Halogens are a unique class. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density from the ring both inductively and through resonance. It is a meta-director. quora.comyoutube.comdoubtnut.com

The combined influence of these substituents determines the position of attack for an incoming electrophile. The powerful activating and ortho, para-directing effect of the ethoxy group at position 2 is expected to be the dominant influence. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the ethoxy group. The position para to the ethoxy group (position 5) is sterically accessible and electronically favored. The ortho position (position 3) is also activated by the ethoxy group and is meta to both the chloro and carboxyl groups.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₂CH₃ | 2 | Activating (Resonance) | Ortho, Para |

| -Cl | 4 | Deactivating (Inductive) | Ortho, Para |

Common EAS reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield predominantly the 5-substituted product. For instance, nitration of similar substituted benzoic acids is a well-established procedure. chemicalbook.comquora.comguidechem.comquora.com

Catalytic Approaches in the Synthesis and Derivatization of this compound

Catalysis offers powerful tools for the efficient and selective synthesis and modification of complex organic molecules like this compound. Both organocatalysis and transition metal catalysis provide distinct advantages for its functionalization.

Organocatalysis in Functionalization Reactions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific organocatalytic applications for this compound are not extensively documented, the principles of organocatalysis suggest several potential avenues for its derivatization.

For example, the carboxylic acid moiety could be activated by chiral organocatalysts, such as Brønsted acids or bases, to facilitate asymmetric reactions. This could involve the enantioselective addition of nucleophiles to derivatives of the acid or the use of the acid itself as a catalyst in other transformations. Thiobenzoic acid, a related structure, has been shown to act as an organocatalyst in C-H cross-coupling reactions, highlighting the potential for benzoic acid derivatives to participate in catalytic cycles. acs.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a highly versatile platform for the derivatization of this compound, primarily by leveraging the reactivity of the aryl chloride. The carbon-chlorine bond at position 4 can serve as a synthetic handle for a variety of cross-coupling reactions. rsc.orgnih.gov These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of applicable transition metal-catalyzed reactions include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for constructing biaryl structures. harvard.edumdpi.comresearchgate.netmdpi.comtcichemicals.com

Heck-Mizoroki Reaction: Palladium-catalyzed coupling with an alkene, leading to the formation of a substituted alkene. umb.edu

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne, yielding an alkynylated aromatic compound. umb.edursc.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond, converting the aryl chloride to an arylamine derivative.

Negishi Coupling: Palladium- or nickel-catalyzed reaction with an organozinc reagent. nih.govnih.gov

These catalytic methods allow for the introduction of a wide array of functional groups at the 4-position of the benzoic acid core, significantly expanding its synthetic utility.

Table 3: Key Transition Metal-Catalyzed Cross-Coupling Reactions This table is interactive. Click on the headers to sort.

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) / Base | Boronic Acid/Ester | C(sp²)-C(sp²) |

| Heck-Mizoroki | Pd(0) / Base | Alkene | C(sp²)-C(sp²) |

| Sonogashira | Pd(0) / Cu(I) / Base | Terminal Alkyne | C(sp²)-C(sp) |

| Buchwald-Hartwig | Pd(0) / Ligand / Base | Amine | C(sp²)-N |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy and reaction efficiency.

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwordpress.comrsc.org A higher atom economy signifies a more sustainable process with less waste generation. The formula is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

To illustrate this, consider a plausible final step in the synthesis of this compound: the oxidation of 4-chloro-2-ethoxybenzaldehyde. Various oxidizing agents can be used for this transformation. study.comfiveable.meorganic-chemistry.orgresearchgate.net A green approach might utilize molecular oxygen (from air) as the ultimate oxidant, which is highly atom-economical. researchgate.net However, more common laboratory reagents include potassium permanganate (B83412) (KMnO₄) or chromic acid.

Let's analyze the atom economy for the oxidation using potassium permanganate under acidic conditions:

3 C₉H₉ClO₂ + 2 KMnO₄ + H₂SO₄ → 3 C₉H₉ClO₃ + 2 MnO₂ + K₂SO₄ + H₂O (4-chloro-2-ethoxybenzaldehyde) → (this compound)

Table 4: Atom Economy Calculation for the Oxidation of 4-chloro-2-ethoxybenzaldehyde This table is interactive. Click on the headers to sort.

| Component | Formula | Molecular Weight ( g/mol ) | Moles in Equation | Total Mass (g) |

|---|---|---|---|---|

| Reactants | ||||

| 4-chloro-2-ethoxybenzaldehyde | C₉H₉ClO₂ | 184.62 | 3 | 553.86 |

| Potassium Permanganate | KMnO₄ | 158.03 | 2 | 316.06 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 1 | 98.08 |

| Total Reactant Mass | 968.00 | |||

| Desired Product | ||||

| This compound | C₉H₉ClO₃ | 200.62 | 3 | 601.86 |

| Percent Atom Economy | | | | 62.2% |

The calculated atom economy of 62.2% indicates that a significant portion of the reactant mass (37.8%) is converted into byproducts (MnO₂, K₂SO₄, H₂O). This highlights the importance of choosing synthetic routes and reagents that maximize atom economy. jk-sci.comgreenchemistry-toolkit.org Processes with higher atom economy, such as catalytic air oxidations, would represent a greener synthetic pathway.

Solvent Minimization and Alternative Media Utilization

In the pursuit of greener and more sustainable chemical manufacturing, significant research efforts have been directed towards minimizing the use of hazardous organic solvents and exploring benign alternative media. For the synthesis of this compound, this primarily involves developing novel approaches for the O-ethylation of 4-chloro-2-hydroxybenzoic acid that move away from traditional reliance on volatile and often toxic organic solvents. Key strategies in this domain include the application of phase-transfer catalysis and the use of ionic liquids as recyclable reaction media.

One of the most promising techniques for reducing solvent usage in the synthesis of ethers from phenols is Phase-Transfer Catalysis (PTC) . This methodology is particularly relevant for the ethylation of 4-chloro-2-hydroxybenzoic acid. PTC facilitates the reaction between reactants that are soluble in two different immiscible phases, typically an aqueous phase and an organic phase. tcichemicals.com In this context, the sodium or potassium salt of 4-chloro-2-hydroxybenzoic acid would reside in the aqueous phase, while the ethylating agent (e.g., diethyl sulfate or ethyl bromide) is in the organic phase.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the ethylating agent. crdeepjournal.org This process can significantly reduce or even eliminate the need for polar aprotic solvents like DMF or DMSO, which are commonly used to dissolve both reactants but are associated with environmental and health concerns. tcichemicals.com The use of a biphasic system with a recyclable catalyst offers a much greener profile. phasetransfer.com

Ionic Liquids (ILs) represent another significant advancement in the development of alternative reaction media. tcichemicals.com These are salts that are liquid at or near room temperature and are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. tcichemicals.comnih.gov For the synthesis of this compound, an ionic liquid could serve as a dual catalyst and solvent, replacing conventional volatile organic compounds. scispace.com

Research into the use of ionic liquids for alkylation reactions has shown that they can lead to higher yields and selectivities under milder conditions. nih.gov Furthermore, the low solubility of many ionic liquids in common organic solvents allows for the straightforward separation of the product and the potential for the ionic liquid to be recovered and reused over multiple reaction cycles, a key principle of green chemistry. tcichemicals.com The table below illustrates a hypothetical comparison of reaction conditions for the synthesis of this compound, highlighting the advantages of these greener approaches.

Table 1: Comparison of Synthetic Methodologies for this compound

| Parameter | Traditional Method | Phase-Transfer Catalysis | Ionic Liquid Medium |

| Solvent | Dimethylformamide (DMF) | Toluene/Water | [bmim][BF4] |

| Catalyst | None | Tetrabutylammonium bromide | None (IL acts as solvent/catalyst) |

| Temperature | High | Moderate | Mild to Moderate |

| Byproducts | Solvent waste | Minimal solvent waste | Minimal, recyclable medium |

| Recyclability | Low | Catalyst is recyclable | Ionic liquid is recyclable |

While specific studies detailing the mechanochemical synthesis of this compound are not prevalent, this solvent-free approach is gaining traction for various organic transformations. Mechanochemistry , or high hydrostatic pressure (HHP) synthesis, involves the use of mechanical force to induce chemical reactions, often in the absence of any solvent. rsc.org This technique has the potential to offer a completely solvent-free route to the target compound, thereby significantly reducing the environmental impact of the synthesis.

The continued exploration of these and other innovative techniques is crucial for the development of truly sustainable manufacturing processes for important chemical intermediates like this compound.

Reaction Mechanisms and Kinetic Studies Involving 4 Chloro 2 Ethoxybenzoic Acid

Mechanistic Investigations of Carboxylic Acid Reactivity in Derivatization

The derivatization of carboxylic acids like 4-chloro-2-ethoxybenzoic acid is a cornerstone of organic synthesis, enabling the formation of esters, amides, and other functional groups. Mechanistic studies into these reactions reveal the intricate pathways through which these transformations occur.

A common derivatization is esterification. The synthesis of related compounds, such as 4-amino-5-chloro-2-ethoxybenzoic acid, often involves the protection of the carboxylic acid group as a methyl ester. This is typically achieved by reacting the carboxylic acid with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. The reaction proceeds through a nucleophilic attack of the carboxylate anion on the methylating agent.

Another significant derivatization is the formation of amides. This can be achieved by activating the carboxylic acid, for instance, by converting it into an acid chloride or by using coupling agents, followed by reaction with an amine. The mechanism involves the nucleophilic acyl substitution on the activated carboxylic acid derivative.

Solid-phase analytical derivatization (SPAD) is a technique that combines derivatization with solid-phase extraction. researchgate.net This method can be applied to carboxylic acids to enhance analytical detection and separation. researchgate.net The mechanism involves the retention of the analyte on a solid support, followed by an on-column chemical reaction to form a derivative that is then eluted and analyzed. researchgate.net

Kinetic Analysis of Key Transformations and Rate-Determining Steps

In esterification reactions, the rate can be influenced by both steric and electronic factors. For instance, in the base-catalyzed opening of lactones, which shares mechanistic similarities with esterification, the nucleophilic attack of the alcohol or alkoxide on the carbonyl carbon is often the rate-determining step. acs.org

The study of enzyme-catalyzed reactions provides further insights into kinetics. For example, the demethylation of substituted methoxybenzoic acids by cytochrome P450 enzymes like CYP199A4 has been kinetically characterized. rsc.org These studies reveal that the substrate binding affinity and the rate of product formation are sensitive to the position and nature of substituents on the benzoic acid ring. rsc.org For instance, the presence of a methoxy (B1213986) group at the ortho position can reduce the binding affinity and turnover rate compared to a para-substituted analogue. rsc.org

The following table summarizes kinetic data for the demethylation of various substituted methoxybenzoic acids by CYP199A4, illustrating the impact of substituents on reaction rates.

| Substrate | Kd (µM) | kcat (s-1) |

| 4-Methoxybenzoic acid | 0.28 | 45 |

| 3,4-Dimethoxybenzoic acid | 29.5 | 15 |

| 2,4-Dimethoxybenzoic acid | >500 | 5 |

| 2-Hydroxy-4-methoxybenzoic acid | 0.3 | 20 |

| 3-Hydroxy-4-methoxybenzoic acid | 1.5 | 30 |

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can profoundly impact the rate, selectivity, and even the mechanism of a chemical reaction. Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as polarity, hydrogen bonding, and solubility effects.

In the synthesis of derivatives of this compound, the solvent plays a critical role. For example, in the ethylation step during the synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid, acetone (B3395972) is often preferred as it facilitates a homogeneous reaction mixture. In contrast, solvents like dimethylformamide (DMF) might lead to over-alkylation.

The polarity of the solvent can also affect the stability of charged intermediates and transition states. In reactions involving the formation of a negative charge in the transition state, polar solvents can stabilize this charge, thereby accelerating the reaction. rsc.org Conversely, in reactions where the reactants are more polar than the transition state, a less polar solvent might be more favorable.

Furthermore, in some reactions, the solvent can participate directly in the reaction mechanism. For instance, in solvolysis reactions, the solvent acts as the nucleophile. The rate of such reactions is highly dependent on the nucleophilicity and ionizing power of thesolvent.

Elucidation of Transition States and Energy Profiles

The transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Understanding the structure and energy of the transition state is key to comprehending the reaction mechanism and predicting its outcome. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating transition states and mapping out the energy profiles of reactions. acs.orgrsc.org

For reactions involving carboxylic acids, DFT calculations can model the geometry of the transition state for steps like nucleophilic attack on the carbonyl carbon. These calculations can help rationalize observed selectivities and reaction rates. For example, in the palladium-catalyzed decarbonylative reduction of carboxylic acids, DFT studies can reveal the energy barriers for different steps in the catalytic cycle, identifying the rate-limiting step and the factors that control it. rsc.org

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted to products. It shows the relative energies of reactants, intermediates, transition states, and products. By analyzing the energy profile, chemists can determine the activation energy of each step, which is directly related to the reaction rate.

For instance, in the methoxycarbonylation of dichlorobenzenes, computational studies have shown that the cleavage of the C-Cl bond in the ortho-position to a substituent is energetically more favorable than cleavage at the para-position. mdpi.com This is reflected in the lower activation barrier for the ortho-cleavage, which is consistent with the experimentally observed regioselectivity. mdpi.com

Advanced Structural and Spectroscopic Elucidation of 4 Chloro 2 Ethoxybenzoic Acid and Its Derivatives

Detailed Vibrational Spectroscopy Analysis (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and intermolecular forces within 4-chloro-2-ethoxybenzoic acid and its derivatives.

FT-IR Spectroscopy: The FT-IR spectrum of a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, has been recorded in the solid phase in the region of 4000–400 cm-1. scispace.com The interpretation of this spectrum involves the assignment of fundamental vibrational modes, as well as combination and overtone bands. scispace.com For instance, in p-chlorobenzoic acid, C-Cl stretching, in-plane, and out-of-plane bending vibrations are key identifiers. researchgate.net The characteristic C=O stretching band for carboxylic acids is typically observed in the 1660-1740 cm⁻¹ region. researchgate.net In a study on 4-chloro-2-methoxybenzoic acid, the FT-IR spectrum was obtained using a Bruker Tensor 27 FT-IR instrument. nih.gov

Raman Spectroscopy: Complementing FT-IR, FT-Raman spectroscopy provides information on non-polar bonds and molecular backbone vibrations. The FT-Raman spectrum of 4-amino-5-chloro-2-methoxybenzoic acid was recorded in the 50–4000 cm-1 range. scispace.com For the related 4-chloro-2-methoxybenzoic acid, the FT-Raman spectrum was acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Analysis of both FT-IR and Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes and sheds light on intermolecular interactions, such as hydrogen bonding. scispace.comresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (FT-IR/Raman) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic -OCH₂CH₃) | 2980-2850 |

| C=O Stretch (Carboxylic Acid) | 1740-1660 researchgate.net |

| C=C Stretch (Aromatic) | 1625-1440 |

| C-O Stretch (Ether & Carboxylic Acid) | 1320-1000 |

| C-Cl Stretch | 800-550 researchgate.net |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Elucidating Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular architecture and studying the dynamic processes in this compound and its derivatives.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. For the related compound 4-amino-5-chloro-2-methoxybenzoic acid, ¹H and ¹³C NMR spectra have been recorded, and the chemical shifts calculated using the gauge-independent atomic orbital (GIAO) method. researchgate.net Similarly, ¹H and ¹³C NMR data are available for 4-chloro-2-methoxybenzoic acid. nih.govchemicalbook.com These spectra reveal the number of unique protons and carbons and offer clues about their connectivity and electronic environment.

| Nucleus | Technique | Information Gained |

| ¹H | 1D NMR | Chemical environment and number of different types of protons. |

| ¹³C | 1D NMR | Chemical environment and number of different types of carbons. |

| ¹H-¹H | 2D NMR (COSY) | Proton-proton coupling networks, establishing neighboring protons. |

| ¹H-¹³C | 2D NMR (HSQC/HMBC) | Direct (one-bond) and long-range (multiple-bond) carbon-proton correlations. |

| Various | Solid-State NMR | Information on molecular structure, packing, and dynamics in the solid state. |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Ionization (EI) mass spectrometry is a common technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pathways are often predictable and characteristic of specific functional groups. For benzoic acid derivatives, common fragmentation patterns involve the loss of the hydroxyl group (-OH) or the alkoxy group (-OR). libretexts.orgvaia.com For example, in the mass spectrum of 4-methoxybenzoic acid, prominent peaks corresponding to the loss of the hydroxyl and methoxy (B1213986) groups are observed. vaia.com The presence of a chlorine atom in this compound would lead to a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Advanced techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) can provide even more detailed structural information. HRMS allows for the determination of the exact mass of the ions, which can be used to deduce their elemental composition. rsc.org MS/MS experiments involve the isolation of a specific ion and its subsequent fragmentation, providing detailed information about its structure and connectivity. uni-halle.de

Predicted Fragmentation of this compound:

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.

[M - OCH₂CH₃]⁺: Loss of the ethoxy group.

[M - COOH]⁺: Loss of the carboxylic acid group.

[M - Cl]⁺: Loss of the chlorine atom.

Characteristic Isotopic Peaks: Fragments containing chlorine will exhibit a peak at M and M+2 in an approximate 3:1 ratio.

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

While a specific single-crystal X-ray structure for this compound was not found in the search results, studies on similar molecules highlight the power of this technique. For instance, the crystal structure of complexes involving 4-chloro-2-methoxybenzoic acid has been determined, revealing coordination modes and molecular geometries. researchgate.net Similarly, the crystal structure of 4-amino-5-chloro-2-ethoxybenzoic acid has been reported, providing detailed information about its solid-state conformation and intermolecular hydrogen bonding. nih.gov In a study of co-crystals of p-ethoxybenzoic acid with other molecules, single-crystal X-ray analysis was used to confirm the stoichiometry and investigate the hydrogen-bonding interactions that induce liquid-crystalline phases. researchgate.net

A hypothetical single-crystal X-ray diffraction study of this compound would be expected to reveal a dimeric structure in the solid state, formed through hydrogen bonding between the carboxylic acid groups of two molecules. The planarity of the benzene (B151609) ring and the conformation of the ethoxy and carboxylic acid substituents would be precisely determined.

| Parameter | Information Provided by X-ray Diffraction |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Accurate measurements of the distances and angles between atoms. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions. acs.org |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Intermolecular Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. This technique is sensitive to the electronic structure and can be used to study conjugation and intermolecular interactions.

The UV-Vis spectrum of a molecule is characterized by one or more absorption bands, each corresponding to an electronic transition from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, π → π* transitions are typically observed. researchgate.net A study on 4-amino-5-chloro-2-methoxybenzoic acid recorded its UV-Vis spectrum in the 200-400 nm range and analyzed the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, using time-dependent DFT (TD-DFT) calculations. researchgate.netahievran.edu.tr

The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and by the formation of intermolecular complexes. For example, hydrogen bonding interactions can cause shifts in the absorption bands. science.gov Therefore, UV-Vis spectroscopy can be a valuable tool for studying the complexation of this compound with other molecules. researchgate.net

| Parameter | Significance in UV-Vis Spectroscopy |

| λ_max (Wavelength of Maximum Absorbance) | Corresponds to the energy of a specific electronic transition. |

| ε (Molar Absorptivity) | A measure of the probability of the electronic transition. |

| Solvent Effects (Solvatochromism) | Shifts in λ_max upon changing the solvent polarity, indicating changes in the electronic ground and excited states. |

| Complexation-induced Shifts | Changes in the UV-Vis spectrum upon formation of intermolecular complexes. researchgate.net |

Theoretical and Computational Chemistry of 4 Chloro 2 Ethoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 4-Chloro-2-ethoxybenzoic acid. These calculations often involve semi-empirical methods, such as AM1, to initially investigate the molecule's preferred conformations. The resulting lowest energy conformer is then typically optimized using more robust methods like density functional theory (DFT). researchgate.net

The analysis of molecular orbitals (MOs) is crucial for describing the electronic structure and chemical behavior of the molecule. intelcentru.ro Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for understanding the molecule's relative stability and reactivity. researchgate.net A larger energy gap generally implies higher stability and lower reactivity. researchgate.net

These computational approaches provide a detailed picture of the electron distribution and orbital interactions within the this compound molecule, which are essential for predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Reactivity, Spectroscopic Properties, and Thermochemical Parameters

Density Functional Theory (DFT) has proven to be a powerful tool for investigating various properties of this compound and related compounds. intelcentru.ro DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netscispace.com The calculated vibrational frequencies can then be compared with experimental data from FT-IR and FT-Raman spectroscopy, with assignments often aided by potential energy distribution (PED) analysis. researchgate.netscispace.com

DFT is also instrumental in predicting the reactivity of the molecule. mdpi.com Global reactivity descriptors, which can be derived from DFT calculations, include:

Electron Affinity (A)

Ionization Potential (I)

Electronegativity (χ)

Chemical Hardness (η)

Chemical Softness (S)

Electrophilicity Index (ω) researchgate.net

These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions. researchgate.net For instance, a higher electrophilicity index suggests a greater ability to act as an electrophile. researchgate.net

Furthermore, DFT can be used to calculate thermochemical parameters such as enthalpy, entropy, and heat capacity as a function of temperature, providing valuable information about the molecule's thermodynamic stability. researchgate.net Time-dependent DFT (TD-DFT) is also utilized to predict electronic absorption spectra (UV-Vis), which can be correlated with experimental measurements to understand the electronic transitions within the molecule. intelcentru.ro

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical aspect of understanding the three-dimensional structure and flexibility of this compound. The molecule's various possible conformations arise from the rotation around its single bonds. The goal of conformational analysis is to identify the most stable conformer(s) and to understand the energy barriers between different conformations. youtube.com

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify local and global energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers for conformational changes. scispace.com Computational methods, including semi-empirical and DFT calculations, are employed to map out the PES. researchgate.netscispace.com This analysis reveals the preferred spatial arrangement of the atoms in this compound, which in turn influences its physical and chemical properties.

Molecular Dynamics Simulations for Probing Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound, particularly its interactions with other molecules and its behavior in solution. bohrium.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into processes that are often difficult to observe experimentally. bohrium.com

These simulations are particularly useful for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the properties of the compound in condensed phases. science.gov For instance, MD simulations can be used to study the formation of dimers or larger aggregates of this compound in solution or in the solid state. mdpi.com

By simulating the molecule in different solvent environments, MD can provide detailed information about solvation processes and the influence of the solvent on the molecule's conformation and reactivity. dovepress.com The insights gained from MD simulations are crucial for understanding the macroscopic properties of this compound, such as its solubility and crystal growth behavior. bohrium.com

Supramolecular Chemistry and Crystal Engineering of 4 Chloro 2 Ethoxybenzoic Acid

Hydrogen Bonding Networks and Non-Covalent Interactions in Solid-State Structures

The solid-state architecture of carboxylic acids is predominantly dictated by the formation of robust hydrogen bonds. In the case of 4-Chloro-2-ethoxybenzoic acid, the carboxylic acid functional group is the primary driver of supramolecular assembly. Typically, benzoic acids crystallize to form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups, creating a characteristic R22(8) ring motif. This highly stable and predictable interaction is the cornerstone of the supramolecular chemistry of most benzoic acids.

C-H···O Interactions: The aromatic C-H groups and the C-H bonds of the ethoxy group can act as hydrogen bond donors to the oxygen atoms of the carboxyl and ethoxy groups of neighboring molecules.

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···π interactions), a directional interaction that has gained significant recognition in crystal engineering for its utility in guiding molecular assembly.

π-π Stacking: The aromatic rings can interact through π-π stacking, contributing to the stabilization of the crystal lattice. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will be influenced by the electronic nature and steric bulk of the substituents.

Table 1: Crystallographic Data for a Related Compound: 4-Amino-5-chloro-2-ethoxybenzoic acid acs.org

| Parameter | Value |

| Formula | C9H10ClNO3 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 9.7014 |

| b (Å) | 14.9141 |

| c (Å) | 6.9582 |

| β (°) | 109.984 |

This data for a structurally similar molecule illustrates the type of information obtained from single-crystal X-ray diffraction, which is essential for a detailed analysis of hydrogen bonding and other non-covalent interactions.

Co-crystallization Strategies and Design Principles for Novel Solid Forms

Co-crystallization has emerged as a powerful technique in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical identity of the active molecule. rsc.org This is achieved by incorporating a second molecule (a co-former) into the crystal lattice. The design of co-crystals relies on the principles of molecular recognition and the predictable formation of supramolecular synthons.

For this compound, a primary strategy for co-crystal design would involve targeting the carboxylic acid group with co-formers that possess complementary functional groups. Nitrogen-containing heterocyclic compounds, such as pyridines, are excellent candidates for this purpose. The interaction between a carboxylic acid and a pyridine (B92270) typically results in a robust O-H···N supramolecular heterosynthon.

The outcome of the interaction between a carboxylic acid and a basic co-former, whether it results in a co-crystal (neutral components) or a salt (proton transfer), can often be predicted by considering the difference in the pKa values of the two components (ΔpKa = pKa(base) - pKa(acid)). A ΔpKa value of less than 0 generally leads to the formation of a co-crystal, while a value greater than 3 often results in a salt. The region between 0 and 3 is an area of uncertainty where either outcome is possible. rsc.org

Common methods for screening for co-crystals include:

Solution-based methods: Co-crystallization by slow evaporation of a solution containing stoichiometric amounts of the two components is a widely used technique. Slurry crystallization, where the solids are stirred in a small amount of solvent, is another effective method. researchgate.net

Grinding methods: Neat (dry) grinding or liquid-assisted grinding (with a small amount of a suitable solvent) can efficiently screen for new solid forms by providing the mechanical energy to induce co-crystal formation. researchgate.net

While no specific co-crystals of this compound have been reported, studies on related systems are informative. For example, co-crystals of p-ethoxybenzoic acid with 4,4'-dipyridyl have been successfully synthesized and structurally characterized, demonstrating the formation of O-H···N hydrogen bonds. google.comresearchgate.net

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. iucr.org Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. The study of polymorphism is of paramount importance in the pharmaceutical and specialty chemical industries, as the properties of the solid form can significantly impact the performance of the final product.

There are no specific reports on the polymorphism of this compound in the available literature. However, the phenomenon is well-documented for other substituted benzoic acids. For instance, 2-chloro-4-nitrobenzoic acid is known to exist in at least two polymorphic forms, with one being more stable at room temperature. researchgate.net Similarly, 2,6-dimethoxybenzoic acid exhibits a complex polymorphic system with three known forms. nih.gov

The screening for polymorphs typically involves crystallization under a wide range of conditions, including:

Crystallization from different solvents: The polarity and hydrogen bonding capability of the solvent can influence which polymorphic form nucleates and grows.

Varying crystallization conditions: Factors such as the rate of cooling, the level of supersaturation, and the temperature can all affect the polymorphic outcome.

High-throughput screening techniques: Automated systems are often employed to perform a large number of crystallization experiments in parallel, increasing the chances of discovering new polymorphs. manchester.ac.uk

Given the structural complexity of this compound, with its potential for various intermolecular interactions, it is plausible that it could exhibit polymorphism. A systematic polymorph screen would be necessary to confirm this and to identify and characterize any existing solid forms.

Self-Assembly Principles and Crystal Growth Mechanisms

The formation of a crystal from solution is a complex process that involves both nucleation and growth. The self-assembly of molecules into a crystalline solid is governed by the principles of thermodynamics and kinetics. For this compound, the self-assembly process is expected to be initiated by the formation of the stable carboxylic acid dimers through hydrogen bonding. These dimers then act as the fundamental building blocks for the growing crystal lattice.

Studies on the crystal growth of para-substituted benzoic acids have shown that both the molecular structure and the solvent play crucial roles in determining the nucleation and growth rates. acs.org The flexibility of substituent groups can also impact the ease of crystallization. rsc.org

The mechanism of crystal growth involves the transport of these building blocks from the bulk solution to the crystal surface, followed by their incorporation into the lattice at active growth sites. The morphology of the final crystal is a macroscopic expression of the underlying crystal structure and the relative growth rates of different crystal faces. These growth rates are, in turn, influenced by the strength and directionality of the intermolecular interactions at each face.

Analytical Methodologies Developed for 4 Chloro 2 Ethoxybenzoic Acid Beyond Basic Identification/quantification

Advanced Chromatographic Method Development for Purity Profiling and Impurity Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are the cornerstone for separating and quantifying 4-Chloro-2-ethoxybenzoic acid from its starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for purity profiling and impurity analysis.

High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of non-volatile and thermally sensitive compounds like benzoic acid derivatives. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase. Method development involves optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic or acetic acid), flow rate, and column temperature to achieve optimal separation of the main compound from any potential impurities. lcms.cz The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. lcms.cz For instance, in the analysis of structurally similar compounds like metoclopramide (B1676508) and its related substances, which include chloro-methoxybenzoic acid derivatives, specific gradient elution methods have been developed to separate a wide range of impurities. lcms.czwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for analyzing volatile and semi-volatile impurities that may be present in this compound or its precursors. thermofisher.com The purity of analogous compounds such as 4-Chloro-2-methoxybenzoic acid is often determined by GC analysis. vwr.comavantorsciences.com For GC analysis, the carboxylic acid group of this compound may require derivatization (e.g., esterification) to increase its volatility and thermal stability. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. This provides not only quantitative data but also structural information, enabling the definitive identification of unknown impurities. thermofisher.comgoogle.com GC-MS is particularly valuable for monitoring the progress of synthesis reactions, such as the conversion of dichlorobenzoic acid precursors, by tracking the disappearance of starting materials and the appearance of products and by-products in real-time. google.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Acids

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separating compounds based on polarity. |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Acidified mobile phase improves peak shape for carboxylic acids. Acetonitrile is a common organic modifier. | | Gradient | 5% B to 95% B over 20 min | Gradient elution allows for the separation of compounds with a wide range of polarities, from polar impurities to the less polar main compound. | | Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and reasonable run times. | | Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. | | Detection | PDA at 254 nm | 254 nm is a common wavelength for detecting aromatic compounds. A PDA detector allows for spectral analysis to check for co-eluting peaks. | | Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |

Electrochemical Analysis Techniques and Their Fundamental Applications

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from redox reactions of the analyte at an electrode surface.

The fundamental application of electrochemical techniques, such as cyclic voltammetry (CV), for this compound involves studying its oxidation and reduction behavior. The presence of the aromatic ring, the carboxylic acid group, and the chlorine substituent makes the molecule susceptible to electrochemical transformation. For example, research on the electrochemical degradation of similar chlorinated aromatic compounds, like 4-chlorophenol, demonstrates that the process often involves reductive dechlorination as a key step. researchgate.net Using a palladium-based cathode, the C-Cl bond can be cleaved, followed by oxidation of the resulting aromatic ring into intermediates like phenols, quinones, and eventually aliphatic acids. researchgate.net

By applying these principles, electrochemical sensors could be developed for the quantitative detection of this compound in various matrices. The technique can also be used to investigate its degradation pathways under different environmental or industrial conditions, providing valuable information on its stability and transformation products. This is crucial for process control in manufacturing where electrochemical degradation could be used as a treatment method for waste streams containing halogenated organic compounds. researchgate.net

Spectroscopic Assay Development for Reaction Monitoring and Process Control

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the structural elucidation and quantitative analysis of this compound. These methods can be developed into real-time assays for monitoring reaction progress and ensuring process control.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for quantitative analysis (qNMR). ¹H-NMR, in particular, can be used to monitor the synthesis of this compound by tracking the signals corresponding to the protons of the starting materials, intermediates, and the final product. google.comresearchgate.net Research on the enzymatic transformation of other substituted benzoic acids has successfully employed quantitative ¹H-NMR (q¹H-NMR) to determine reaction rates and regioselectivity by comparing the integration of analyte peaks to that of a stable internal standard. nih.gov This approach is directly applicable to monitoring the synthesis or biotransformation of this compound, allowing for precise, real-time measurement of reactant consumption and product formation without the need for chromatographic separation. nih.gov

Infrared (IR) Spectroscopy , specifically Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. google.comacs.org An FT-IR assay can be developed for process control by monitoring the disappearance of characteristic vibrational bands of a reactant and the appearance of bands corresponding to the product. For example, during the synthesis of this compound, one could monitor the C=O stretching frequency of the carboxylic acid group (~1700 cm⁻¹) and specific aromatic C-Cl vibrations to confirm the reaction's progress and completion.

Table 2: Spectroscopic Techniques and Their Applications in Analysis

| Spectroscopic Technique | Application | Information Provided |

|---|---|---|

| Quantitative ¹H-NMR (q¹H-NMR) | Reaction Monitoring, Purity Assay | Precise quantification of reactants, products, and impurities in a reaction mixture. nih.gov |

| FT-IR Spectroscopy | Process Control, Structural Confirmation | Real-time tracking of functional group transformations (e.g., formation of carboxylic acid). google.com |

| UV-Vis Spectroscopy | Quantitative Analysis | Used as a detection method in HPLC; can quantify concentration based on the absorbance of the aromatic system. |

Mechanistic Biological and Biochemical Investigations of 4 Chloro 2 Ethoxybenzoic Acid and Its Derivatives

Enzyme-Ligand Interaction Studies

The interaction of benzoic acid derivatives with various enzymes has been a subject of significant research, revealing insights into enzyme inhibition and active site binding. While specific studies on 4-Chloro-2-ethoxybenzoic acid are limited, research on related compounds provides a strong indication of its potential enzymatic interactions.

Derivatives of benzoic acid have been shown to interact with several enzymes, including cathepsins and cytochrome P450. For instance, in silico studies have demonstrated that certain benzoic acid derivatives can act as putative binders of both cathepsin B and cathepsin L. mdpi.comnih.gov Molecular docking simulations suggest that these compounds can form strong interactions with the enzymes. For example, the carboxyl group of a chlorinated methoxybenzoic acid derivative was found to form a salt bridge and hydrogen bonds with key amino acid residues within the enzyme's active site, while the rest of the molecule is buried in a hydrophobic pocket. mdpi.com

Furthermore, studies on cytochrome P450 enzymes, such as CYP199A4, have shown that methoxybenzoic acid derivatives can be efficiently demethylated. The binding affinity and enzymatic activity are influenced by the position of substituents on the benzoic acid ring. The presence of additional methoxy (B1213986) groups can reduce both binding affinity and activity compared to simpler analogs, likely due to steric clashes within the active site. rsc.org

Receptor Binding Profile Analysis

The receptor binding profiles of derivatives of this compound, particularly its amide and ester derivatives, have been extensively studied, revealing potent interactions with serotonin (B10506) and dopamine (B1211576) receptors. These studies often employ molecular docking and binding assays to characterize the binding sites and affinities.

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent antagonists for both serotonin 5-HT3 and dopamine D2 receptors. nih.govscispace.com The introduction of specific alkyl groups on the amine moiety can significantly increase the binding affinity for the dopamine D2 receptor while maintaining a strong affinity for the 5-HT3 receptor. nih.gov For example, certain benzamide (B126) derivatives exhibit a much higher affinity for the D2 receptor than the reference compound metoclopramide (B1676508). nih.gov

Similarly, new esters of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and found to be potent agonists and antagonists for 5-HT4 receptors. acs.orgnih.gov Binding assays have confirmed that some of these compounds have nanomolar affinity for 5-HT4 receptors. acs.orgnih.gov The introduction of methyl groups on the piperidine (B6355638) ring of these esters can dramatically alter their pharmacological profile, converting them from agonists to antagonists. acs.orgnih.gov

Investigation of Protein Target Modulation Mechanisms at the Molecular Level

Research into the derivatives of this compound has shed light on their mechanisms of modulating protein targets at the molecular level. These investigations have revealed that these compounds can influence critical cellular processes such as apoptosis and signal transduction pathways.

For example, copper(II) complexes of 4-chloro-3-nitrobenzoic acid have been shown to induce apoptosis in cancer cells by regulating the expression of the Bcl-2 protein family. mdpi.comresearchgate.net Furthermore, some benzoic acid derivatives have been found to promote the activity of the ubiquitin-proteasome system and the autophagy-lysosome pathway, which are crucial for cellular proteostasis. mdpi.comnih.gov

In the context of signal transduction, certain analogs have been shown to inhibit mTORC1 signaling. nih.gov The mechanism appears to be independent of other common signaling pathways like Akt and ERK. nih.gov Bifunctional molecules incorporating a derivative of this compound have also been designed to induce targeted protein degradation by recruiting specific proteins to E3 Ubiquitin Ligase for degradation. google.com

Structure-Activity Relationships at the Molecular and Cellular Level for Specific Biological Pathways

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence biological activity. These studies have provided valuable insights for the design of more potent and selective compounds.

For derivatives of 4-amino-5-chloro-2-methoxybenzamide, SAR studies have revealed that modifications to the amine moiety and substitutions on the benzene (B151609) ring significantly impact their affinity for dopamine D2 and serotonin 5-HT3 receptors. nih.govscispace.com For instance, the introduction of a methyl group on the 4-amino group of the benzoyl moiety can markedly increase the dopamine D2 receptor binding affinity. nih.gov The nature of the substituent at the 5-position of the benzoyl moiety also plays a crucial role, with bromo and iodo analogues showing higher affinity for the D2 receptor. nih.gov

In the case of 5-HT4 receptor modulators derived from 4-amino-5-chloro-2-methoxybenzoic acid, the ester functionality has been shown to be advantageous over the corresponding amide derivatives in terms of receptor activity. acs.orgnih.gov The stereochemistry of the molecule can also have a dramatic effect on the pharmacological profile. For example, the (R)-enantiomer of a particular benzamide derivative exhibits a strong affinity for both dopamine D2 and 5-HT3 receptors, while the (S)-enantiomer is a potent and selective 5-HT3 receptor antagonist. nih.gov

Interaction Studies with Biomolecules (e.g., DNA, Human Serum Albumin) and Associated Mechanistic Insights

The interaction of this compound derivatives with essential biomolecules like DNA and human serum albumin (HSA) has been investigated to understand their potential biological transport and mechanisms of action.

Studies on copper(II) complexes of 4-chloro-3-nitrobenzoic acid have demonstrated that these complexes can bind to calf thymus DNA (CT-DNA) through an intercalative mode. mdpi.comresearchgate.net This was confirmed by electronic absorption and fluorescence spectroscopy, as well as viscosity measurements which showed an increase in DNA viscosity upon binding of the complexes. mdpi.com The binding constants indicated a strong interaction with DNA. mdpi.com

The interaction of these complexes with human serum albumin (HSA) was also studied, revealing a static quenching mechanism of HSA fluorescence upon binding. mdpi.comresearchgate.net This indicates the formation of a stable complex. The binding of various drugs to HSA is a critical determinant of their pharmacokinetic properties, and studies on other benzoic acid derivatives have also shown interactions with HSA, leading to conformational changes in the protein. nih.govum.edu.my The binding affinity is typically weak to moderate, involving hydrophobic interactions, van der Waals forces, and hydrogen bonds. um.edu.my

Environmental Fate and Mechanistic Degradation Pathways of 4 Chloro 2 Ethoxybenzoic Acid

Photodegradation Pathways and Identification of Transformation Products

No studies detailing the photodegradation of 4-Chloro-2-ethoxybenzoic acid under various light conditions were found. Consequently, information regarding its photolytic half-life, the identity of its transformation products, and the specific photochemical reactions involved in its degradation is not available.

Biodegradation Mechanisms and Microbial Metabolism in Environmental Matrices

There is a lack of research on the microbial degradation of this compound. Information is unavailable concerning the microorganisms capable of metabolizing this compound, the enzymatic pathways involved, and the resulting catabolic products in soil or aquatic environments.

Mechanistic Studies of Chemical Transformation in Aquatic and Soil Environments

No data from mechanistic studies on the abiotic chemical transformation of this compound in aquatic or soil environments could be located. This includes processes such as hydrolysis or other chemical reactions that could lead to its degradation under various environmental pH and temperature conditions.

Applications of 4 Chloro 2 Ethoxybenzoic Acid in Advanced Materials and Chemical Synthesis

Role as a Synthetic Building Block in Complex Molecule Construction

4-Chloro-2-ethoxybenzoic acid serves as a fundamental building block in organic synthesis, enabling the construction of more complex molecular architectures. Its structural framework is a key component in creating larger, multi-functional molecules. For instance, the related compound 4-amino-5-chloro-2-ethoxybenzoic acid is frequently used as a precursor to create derivatives with specific biological activities. This versatility establishes it as a valuable component in the field of drug discovery and development.